Chiral Purity: 94% Enantiomeric Excess for the (R)-Enantiomer in a Validated Synthetic Route
In a 2016 patent describing the synthesis of doxazosin, (R)-1,4-benzodioxan-2-carboxypiperazine was obtained with an optical purity of 94% enantiomeric excess (ee) as determined by chiral HPLC (Chiralpak AD-H, 20% isopropanol/hexane, 1.0 mL/min) [1]. The synthetic sequence yielded 96% of the desired (R)-enantiomer from the corresponding Boc-protected precursor under TFA deprotection conditions [1]. This level of stereochemical fidelity ensures that the resulting (R)-doxazosin·HCl product meets the necessary enantiomeric specifications for pharmaceutical development.
| Evidence Dimension | Enantiomeric excess (ee) and chemical yield of (R)-enantiomer |
|---|---|
| Target Compound Data | 94% ee; 96% yield |
| Comparator Or Baseline | Racemic mixture (0% ee); theoretical 100% ee |
| Quantified Difference | 94 percentage points above racemic baseline |
| Conditions | Chiral HPLC (Chiralpak AD-H, 20% isopropanol/hexane, 1.0 mL/min); synthetic yield under TFA/DCM deprotection |
Why This Matters
This quantifies the stereochemical integrity of commercially sourced material, which is critical for achieving enantiopure final drug substances and avoiding costly re-purification or failed batches.
- [1] CN105985328A. (2016). Method for synthesizing doxazosin. State Intellectual Property Office of the P.R.C. Paragraphs 0088; 0097; 0098. View Source
